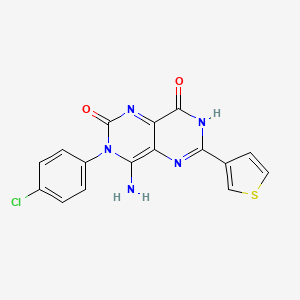

3-(4-Chlorophenyl)-4-imino-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione

Description

3-(4-Chlorophenyl)-4-imino-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a heterocyclic organic compound featuring a quinazoline-dione core substituted with a 4-chlorophenyl group at position 3, a thiophene (3-thienyl) moiety at position 6, and an imino group at position 2. This compound belongs to the diazaquinazoline family, which is structurally characterized by fused pyrimidine and pyrazine rings.

The imino group contributes to hydrogen-bonding capabilities, which could stabilize molecular conformations or intermolecular interactions in crystalline states .

Properties

IUPAC Name |

4-amino-3-(4-chlorophenyl)-6-thiophen-3-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN5O2S/c17-9-1-3-10(4-2-9)22-13(18)11-12(20-16(22)24)15(23)21-14(19-11)8-5-6-25-7-8/h1-7H,18H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQFRLARHUPCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C3C(=NC2=O)C(=O)NC(=N3)C4=CSC=C4)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-Chlorophenyl)-4-imino-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione (referred to as "the compound" hereafter) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex heterocyclic structure that includes a chlorophenyl group and a thienyl moiety. Its molecular formula is , and it features significant pharmacophoric elements conducive to biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and disruption of the cell cycle, leading to increased cell death compared to standard chemotherapeutics like bleomycin .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. It was tested against several strains of bacteria and fungi, exhibiting significant inhibition of growth. In particular, it was effective against Candida albicans and Aspergillus fumigatus, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokine production in vitro, which could be beneficial in managing chronic inflammatory conditions .

The biological activities of the compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that control proliferation and apoptosis.

- Oxidative Stress Reduction : The compound has been observed to reduce oxidative stress markers in treated cells, contributing to its protective effects against cellular damage.

Synthesis

The synthesis of the compound typically involves multi-step organic reactions. A common method includes:

- Formation of the Thienyl moiety : Utilizing thiophene derivatives through electrophilic substitution reactions.

- Cyclization : Employing condensation reactions to form the diazaquinazoline core.

- Functionalization : Introducing the chlorophenyl group via nucleophilic aromatic substitution.

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at positions 3, 4, and 6 of the quinazoline-dione scaffold. Key examples include:

Key Observations :

- Thiophene’s lower electronegativity vs. furan may reduce dipole moments .

- Solubility : Methoxy or hydroxy substituents (e.g., ) improve aqueous solubility compared to thienyl or chlorophenyl groups, which are more lipophilic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-4-imino-6-(3-thienyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, start with 4-chlorobenzaldehyde and methyl thioacetate to form a thioquinazolinone intermediate, followed by hydrogenation with diazetidinone derivatives to introduce the imino group. Alternative methods may use dehydrosulfurization of thiourea intermediates in DMF with catalysts like dicyclohexylcarbodiimide (DCC) . Optimize reaction conditions (e.g., solvent polarity, temperature) using thin-layer chromatography (TLC) or HPLC to monitor progress.

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H-NMR : Identify aromatic protons (δ 6.9–8.4 ppm) and imino NH signals (δ 8–9 ppm) .

- IR Spectroscopy : Detect C=O stretches (~1730 cm⁻¹) and NH vibrations (3200–3400 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 504 for similar quinazoline derivatives) .

Cross-validate with elemental analysis (C, H, N percentages) to ensure purity >95%.

Q. What experimental designs are suitable for studying its stability under varying conditions?

- Methodological Answer : Design accelerated stability studies using factorial experiments:

- Variables : pH (2–12), temperature (4°C–60°C), and light exposure.

- Analysis : Monitor degradation via HPLC-UV at 230–297 nm (λmax for aromatic systems) .

- Controls : Include inert atmosphere (N2) to isolate oxidative degradation pathways. Use kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. How to design a literature review strategy for this compound’s pharmacological potential?

- Methodological Answer :

- Search Databases : Use SciFinder and Reaxys with keywords: "quinazoline derivatives," "thienyl substituents," and "chlorophenyl analogs."

- Filters : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and exclude non-academic sources like .

- Comparative Analysis : Tabulate bioactivity data (IC50, EC50) of structural analogs to identify structure-activity trends .

Q. What are best practices for optimizing reaction yields during synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation steps .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates.

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to detect reaction endpoints and minimize byproducts .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D-NMR (COSY, HSQC) to assign ambiguous proton environments. For example, distinguish NH signals from aromatic protons using deuterium exchange .

- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data .

- Crystallography : If crystals form, use X-ray diffraction to confirm bond angles and tautomeric forms .

Q. What methodologies assess the environmental fate of this compound?

- Methodological Answer :

- Partition Coefficients : Measure logP (octanol-water) to predict bioavailability. Use shake-flask methods with HPLC quantification .

- Biotic Degradation : Conduct soil microcosm studies under aerobic/anaerobic conditions. Track metabolite formation via LC-MS/MS .

- Ecotoxicity : Use Daphnia magna or algae models to determine LC50/EC50 values, following OECD Test Guidelines 202/201 .

Q. How to investigate reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce ²H or ¹³C at reactive sites (e.g., imino group) to trace bond cleavage/formation via MS/NMR .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

- Computational Modeling : Use Gaussian or ORCA to simulate transition states and calculate activation energies for proposed pathways .

Q. How to address reproducibility issues in synthetic protocols?

- Methodological Answer :

- Robustness Testing : Vary reagent purity (95% vs. 99%), stirring rates, and cooling methods to identify critical parameters .

- Statistical Design : Apply Taguchi or Plackett-Burman designs to isolate influential factors (e.g., humidity, oxygen levels) .

- Interlab Validation : Collaborate with external labs to replicate key steps and publish detailed procedural supplements .

Q. What advanced strategies explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Analog Synthesis : Replace the 3-thienyl group with furan or pyrrole rings to assess electronic effects on bioactivity .

- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases) based on crystal structures .

- Pharmacophore Modeling : Generate 3D pharmacophore maps using MOE to identify essential functional groups for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.